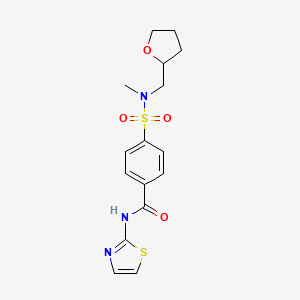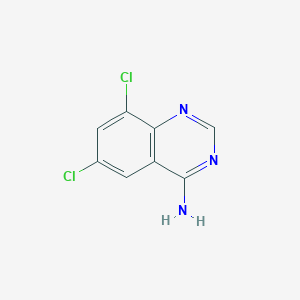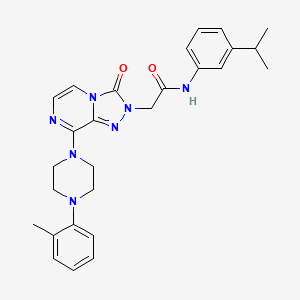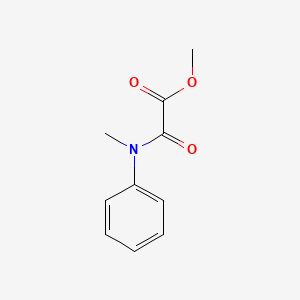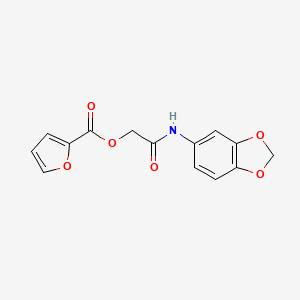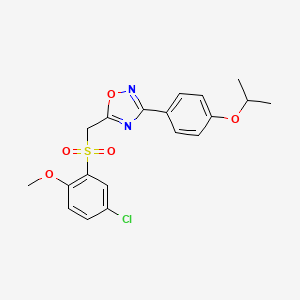![molecular formula C14H16ClNO3 B2533396 N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 2361900-29-8](/img/structure/B2533396.png)
N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-544326 is a synthetic compound that belongs to the class of selective cannabinoid receptor 2 (CB2) agonists. CB2 receptors are primarily found in immune cells and have been shown to play a crucial role in regulating immune response and inflammation. CP-544326 has been identified as a potential therapeutic agent for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
CP-544326 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In a study conducted by Sánchez et al., CP-544326 was found to reduce inflammation and improve clinical symptoms in a mouse model of multiple sclerosis. Similarly, in a study conducted by Sido et al., CP-544326 was found to reduce inflammation and improve gut function in a mouse model of inflammatory bowel disease.
Mecanismo De Acción
CP-544326 exerts its therapeutic effects by selectively activating N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors. This compound receptors are primarily found in immune cells and have been shown to play a crucial role in regulating immune response and inflammation. Activation of this compound receptors by CP-544326 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and improvement in clinical symptoms.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, CP-544326 has been shown to reduce inflammation and improve clinical symptoms in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-544326 is its selectivity for N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors, which allows for targeted activation of immune cells and reduction of inflammation. However, one limitation of CP-544326 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of CP-544326. One area of interest is the potential use of CP-544326 in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of CP-544326 in humans.
In conclusion, CP-544326 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various inflammatory diseases. Its selectivity for N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide receptors allows for targeted activation of immune cells and reduction of inflammation. Further studies are needed to determine the long-term safety and efficacy of CP-544326 in humans and explore its potential use in the treatment of neuroinflammatory diseases.
Métodos De Síntesis
The synthesis of CP-544326 involves several steps, including the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methyloxetan-3-ol to form 5-chloro-2-(oxolan-3-ylmethoxy)benzaldehyde. This intermediate is then reacted with propargylamine to form N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide.
Propiedades
IUPAC Name |
N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-14(17)16-12-7-11(15)3-4-13(12)19-9-10-5-6-18-8-10/h2-4,7,10H,1,5-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFAHXRQHUBKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Cl)OCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)
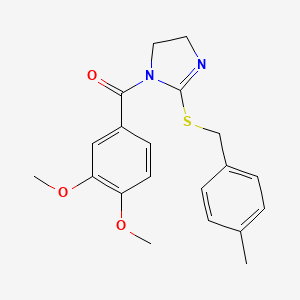
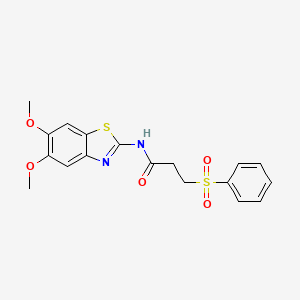
![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2533323.png)
![Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2533324.png)
